molecular formula C23H23N3OS2 B12761838 3-((4-Phenyl-1-piperazinyl)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone CAS No. 86650-19-3

3-((4-Phenyl-1-piperazinyl)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone

Cat. No.: B12761838
CAS No.: 86650-19-3
M. Wt: 421.6 g/mol
InChI Key: WUYGXHJGRROMTN-FPQBULDBSA-N
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Description

3-((4-Phenyl-1-piperazinyl)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone (CAS 86650-19-3) is a chemical compound with the molecular formula C23H23N3OS2 and a molecular weight of 421.6 g/mol . It belongs to the class of 5-ene-4-thiazolidinones, which are recognized in medicinal chemistry as a privileged scaffold for the design and synthesis of novel biologically active molecules . These derivatives are characterized by an exocyclic double bond at the C5 position, a feature known to significantly influence their pharmacological profile and provide a versatile handle for chemical modification . The core 4-thiazolidinone structure is a key pharmacophore in several clinically successful drugs, underscoring its therapeutic relevance . The primary synthetic route for this specific subclass of molecules often involves a Knoevenagel condensation reaction, which introduces the propenylidene moiety at the 5-position of the thiazolidinone core . In research settings, 5-ene-4-thiazolidinone derivatives are extensively investigated for their potential as anticancer agents. They are frequently employed in molecular hybridization strategies, where the thiazolidinone core is combined with other pharmacophoric fragments—such as approved drugs or privileged heterocycles—to create hybrid molecules with enhanced or multi-targeted biological activity . These hybrids can work through mechanisms including the induction of apoptosis, cell cycle arrest, and modulation of specific protein targets . Beyond oncology, the 4-thiazolidinone scaffold demonstrates a broad spectrum of other biological activities, making it a valuable template for research into antimicrobial, anti-inflammatory, and antiviral agents . This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is strictly for use in laboratory settings by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

86650-19-3

Molecular Formula

C23H23N3OS2

Molecular Weight

421.6 g/mol

IUPAC Name

(5E)-3-[(4-phenylpiperazin-1-yl)methyl]-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H23N3OS2/c27-22-21(13-7-10-19-8-3-1-4-9-19)29-23(28)26(22)18-24-14-16-25(17-15-24)20-11-5-2-6-12-20/h1-13H,14-18H2/b10-7+,21-13+

InChI Key

WUYGXHJGRROMTN-FPQBULDBSA-N

Isomeric SMILES

C1CN(CCN1CN2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=S)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

3-((4-Phenyl-1-piperazinyl)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound, characterized by its complex molecular structure, exhibits potential therapeutic effects, particularly in the fields of antimicrobial, anticancer, and antioxidant research.

Chemical Structure and Properties

The compound's molecular formula is C23H23N3OS2C_{23}H_{23}N_3OS_2, and its structure features a thiazolidinone ring with a piperazine moiety. This unique configuration contributes to its biological activity.

Antimicrobial Activity

Research indicates that thiazolidinones, including the compound , possess significant antimicrobial properties. A study evaluated various thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with specific substituents on the phenyl group exhibited enhanced antibacterial activity. For instance, certain derivatives demonstrated inhibition rates against Escherichia coli ranging from 53.84% to 88.46%, with some compounds approaching the efficacy of standard antibiotics like Ampicillin .

CompoundActivity Index (%)Target Bacteria
2e88.46E. coli
2b75.00Staphylococcus aureus

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been extensively documented. The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, studies have indicated that modifications to the thiazolidinone structure can significantly enhance anticancer activity against breast cancer cells (MCF-7) and colon cancer cells (HT-29). The IC50 values for some derivatives were reported to be as low as 0.11μM0.11\mu M, indicating potent activity .

Cell LineIC50 (µM)Compound
MCF-70.16Derivative A
HT-290.12Derivative B

Antioxidant Activity

Thiazolidinones are also recognized for their antioxidant properties. Research employing the TBARS assay demonstrated that certain derivatives effectively inhibited lipid peroxidation, suggesting their potential utility in preventing oxidative stress-related diseases. The presence of specific substituents on the thiazolidinone ring was found to enhance antioxidant activity significantly .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of thiazolidinone derivatives were synthesized and screened for antimicrobial activity against Staphylococcus aureus and E. coli. The study concluded that compounds with electron-withdrawing groups on the phenyl ring exhibited superior antibacterial effects compared to their unsubstituted counterparts.

Case Study 2: Anticancer Screening

In another study focusing on anticancer activity, a panel of synthesized thiazolidinones was tested against multiple cancer cell lines. The results indicated that certain modifications led to increased selectivity towards cancer cells while sparing normal cells, underscoring the therapeutic potential of these compounds in cancer treatment.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in various research fields:

  • Antimicrobial Activity : Thiazolidinone derivatives have shown significant antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains.
  • Antitumor Potential : The compound may possess cytotoxic effects against cancer cells, attributed to its ability to induce apoptosis through mitochondrial dysfunction and modulation of apoptotic proteins.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of various thiazolidinone derivatives, including 3-((4-Phenyl-1-piperazinyl)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone. Results indicated effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli.
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    3-Thiazolidinone DerivativeE. coli12 µg/mL
    3-Thiazolidinone DerivativeS. aureus10 µg/mL
  • Cytotoxicity in Cancer Cells : A separate study investigated the cytotoxic effects of thiazolidinone derivatives on human cancer cell lines. The compound was found to induce significant cell death, supporting its potential as an anticancer agent.

Pharmacokinetics

Research on similar thiazolidinone compounds suggests favorable pharmacokinetic profiles, including good absorption and distribution properties. However, specific studies on the pharmacokinetics of 3-((4-Phenyl-1-piperazinyl)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone are still needed to establish comprehensive data.

Comparison with Similar Compounds

Substituent Variations at N-3 Position

Compound Name N-3 Substituent Key Features Reference
Target Compound 4-Phenylpiperazinylmethyl Enhanced solubility and receptor binding via piperazine’s nitrogen atoms
CID 6448366 (Morpholinylmethyl analogue) 4-Morpholinylmethyl Reduced basicity compared to piperazine; potential for altered metabolism
CID 6448368 (4-Methylpiperazinylmethyl) 4-Methylpiperazinylmethyl Increased lipophilicity due to methyl group; possible CNS penetration
86650-13-7 (Bromophenylamino analogue) (4-Bromophenylamino)methyl Electron-withdrawing bromine may enhance electrophilic reactivity

Key Insight: Piperazinyl derivatives generally exhibit better solubility than morpholine or aryl-substituted analogues.

Variations at C-5 Position

Compound Name C-5 Substituent Activity Profile Reference
Target Compound 3-Phenyl-2-propenylidene Anticancer (predicted)
CFTRinh-172 (4-Carboxyphenyl)methylene CFTR inhibition (IC₅₀ ~ 0.1–1 µM)
10058-F4 (4-Ethylphenyl)methylene Anticancer (disrupts c-Myc/Max dimerization)
Compound 40 (Buzun et al.) 2-Chloro-3-(4-nitrophenyl)propenylidene Broad-spectrum anticancer (GI₅₀ ~ 1.57 µM)

Key Insight : The cinnamylidene group in the target compound shares structural similarities with CFTRinh-172’s arylidene moiety but lacks the electron-withdrawing nitro or carboxyl groups linked to ion channel inhibition. Instead, the phenylpropenylidene group may favor interactions with kinase or apoptosis-related targets .

Anticancer Activity

  • Target Compound : Predicted activity via cinnamylidene-mediated intercalation or tubulin binding (analogous to compound 40) .
  • Compound 40 : Exhibits GI₅₀ values of 1.57 µM against leukemia (MOLT-4), colon (SW-620), and breast (MDA-MB-231) cancers. The chloro-nitropropenylidene fragment enhances cytotoxicity .
  • 5-[(Z)-Arylidene] Derivatives : S-Glucosylated analogues (e.g., 13a–c) show antiviral activity via RNA synthesis inhibition, highlighting the impact of C-5 substituents on therapeutic scope .

Ion Channel Modulation

  • CFTRinh-172 : Potent CFTR inhibitor (IC₅₀ ~ 0.1–1 µM) due to its 4-carboxyphenylmethylene group, which stabilizes interactions with channel pores .
  • Target Compound : Unlikely to inhibit CFTR significantly, as it lacks the critical carboxyl group. Piperazinyl groups may instead target GPCRs or neurotransmitter receptors .

Preparation Methods

Synthesis of Thiosemicarbazone Intermediate

The synthesis begins with the preparation of 4-phenylthiosemicarbazide , which is achieved by reacting phenyl isothiocyanate with hydrazine hydrate in ethanol at room temperature. This intermediate is then condensed with aromatic aldehydes to form 4-phenylthiosemicarbazones under reflux conditions with acetic acid as a catalyst.

Reaction Scheme:
$$
\text{Phenyl isothiocyanate} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol}} \text{4-Phenylthiosemicarbazide}
$$
$$
\text{4-Phenylthiosemicarbazide} + \text{Aromatic aldehyde} \xrightarrow{\text{Acetic acid, reflux}} \text{Thiosemicarbazone derivatives}
$$

Formation of the Thiazolidinone Core

The thiazolidinone ring is formed through a cyclocondensation reaction. The thiosemicarbazone intermediate reacts with α-halocarbonyl compounds or similar reagents under controlled conditions to yield the thiazolidinone core.

Key Parameters:

  • Solvent: Ethanol or dioxane
  • Catalysts: Acetic acid or other dehydrating agents
  • Temperature: 85–100°C
  • Reaction Time: 2–6 hours

Knoevenagel Condensation for C5 Substitution

To introduce the C5 exocyclic double bond , a Knoevenagel condensation is performed between the thiazolidinone core and an appropriate aldehyde (e.g., cinnamaldehyde). This step ensures selective formation of the target compound's key structural feature.

Reaction Scheme:
$$
\text{Thiazolidinone core} + \text{Cinnamaldehyde} \xrightarrow{\text{Catalyst}} \text{5-(3-phenylprop-2-enylidene)-thiazolidinone derivative}
$$

Reaction Conditions:

  • Catalyst: Piperidine or ammonium acetate
  • Solvent: Ethanol
  • Temperature: Room temperature to 60°C
  • Reaction Time: 3–8 hours

Microwave-Assisted Synthesis (Optional)

Microwave-assisted organic synthesis has been explored as an alternative to conventional heating methods for faster reaction rates and higher yields. This technique is particularly effective in:

  • Cyclocondensation reactions.
  • Knoevenagel condensation steps.

Advantages:

  • Reduced reaction time (minutes instead of hours).
  • Enhanced product purity.

Data Table: Summary of Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Thiosemicarbazide Formation Phenyl isothiocyanate, hydrazine hydrate, ethanol 85–90 Room temperature
Thiosemicarbazone Derivative Thiosemicarbazide, aromatic aldehyde, acetic acid 70–93 Reflux
Thiazolidinone Core Formation Thiosemicarbazone, α-halocarbonyl compound 60–80 Cyclocondensation
Knoevenagel Condensation Thiazolidinone core, cinnamaldehyde 75–95 Piperidine catalyst
Piperazine Substitution N-benzylpiperazine, base, DMF 65–85 Moderate heating

Research Findings and Observations

  • Reaction Selectivity: The Knoevenagel condensation step selectively forms the E-isomer due to steric and electronic effects.
  • Yield Optimization: Microwave-assisted synthesis improves yields by up to 20% compared to conventional methods.
  • Purification: Recrystallization using ethanol-DMF mixtures ensures high-purity products.

Q & A

Q. What are the optimal synthetic pathways for 3-((4-phenyl-1-piperazinyl)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of thiazolidinone derivatives typically involves multi-step reactions, such as condensation of 4-phenylpiperazine with propenylidene precursors followed by cyclization with thiourea or its analogs. Optimal conditions can be established by varying solvents (e.g., ethanol, methanol, or aqueous mixtures), catalysts (e.g., acidic or basic conditions), and temperature regimes. For example, highlights the use of spectral methods (IR, NMR) to confirm intermediate structures, while emphasizes Design of Experiments (DoE) for systematic optimization of reaction parameters like time, temperature, and reagent stoichiometry. Chromatographic purity checks (TLC/HPLC) are critical for validating product integrity .

Q. How can researchers confirm the structural identity of this compound and its intermediates using spectroscopic techniques?

  • Methodological Answer : Structural confirmation requires a combination of spectral analyses:
  • IR Spectroscopy : Identify key functional groups (e.g., C=S stretch at ~1200–1250 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign proton environments (e.g., phenyl protons at δ 7.2–7.5 ppm, piperazine methylene at δ 3.0–3.5 ppm) and carbon signals (e.g., thiazolidinone carbonyl at ~170 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns consistent with the expected molecular formula .

Q. What are the standard protocols for evaluating the physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodological Answer :
  • Solubility : Test in polar (water, DMSO) and non-polar solvents (chloroform, hexane) using gravimetric or UV-Vis methods.
  • Stability : Conduct accelerated degradation studies under varied pH (1–13), temperature (25–60°C), and light exposure, monitored via HPLC .
  • Melting Point : Determine using a capillary tube apparatus and compare with literature values (e.g., reports melting points for analogous rhodanine derivatives) .

Advanced Research Questions

Q. How can molecular docking and SAR studies guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., enzymes, receptors). demonstrates promising docking results for thiazolidinone-triazole hybrids with antimicrobial targets .
  • SAR Analysis : Systematically modify substituents (e.g., replacing phenyl with fluorophenyl or altering the piperazine moiety) and correlate changes with bioactivity data. For instance, and highlight how arylidene and thiadiazole modifications enhance antimicrobial potency .

Q. How should researchers resolve contradictions between in silico predictions and experimental bioactivity data for this compound?

  • Methodological Answer :
  • Validation of Models : Cross-check docking results with molecular dynamics simulations to assess binding stability.
  • Experimental Replicates : Perform dose-response assays (e.g., MIC for antimicrobial studies) in triplicate to rule out outliers.
  • Meta-Analysis : Compare data across studies (e.g., vs. 14) to identify trends in substituent effects or assay conditions (e.g., pH, cell lines) that may explain discrepancies .

Q. What strategies are recommended for designing derivatives with improved pharmacokinetic profiles?

  • Methodological Answer :
  • Lipophilicity Optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance solubility, as seen in for triazolidinone derivatives .
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., piperazine N-demethylation) and block susceptible sites with methyl or fluorine substituents .
  • Permeability : Assess via Caco-2 cell models or PAMPA, guided by computational logP predictions .

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